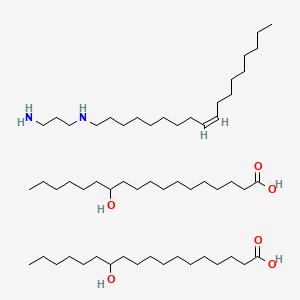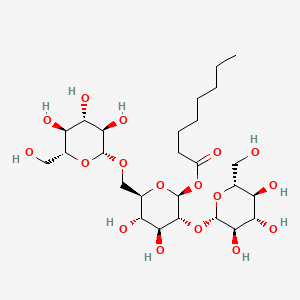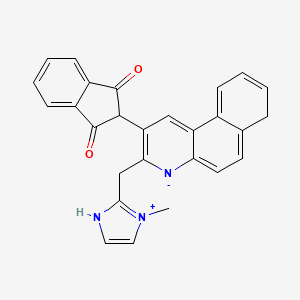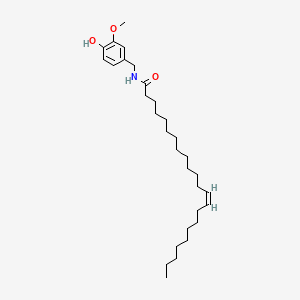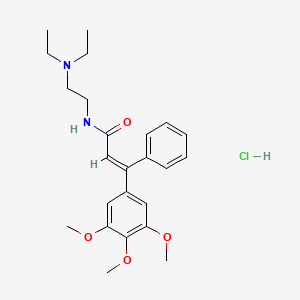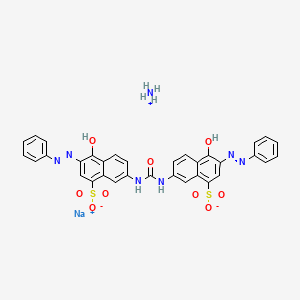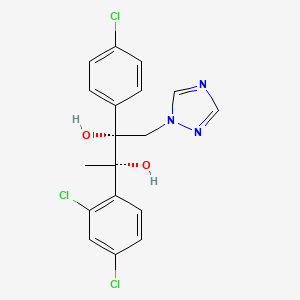
2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The starting materials often include 2,3-butanediol and various chlorinated aromatic compounds. The synthesis may involve:
Nucleophilic substitution reactions: where the triazole ring is introduced.
Oxidation and reduction steps: to achieve the desired stereochemistry.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The triazole moiety is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biological studies.
Medicine
Antifungal and antibacterial agents: Triazole derivatives are often explored for their antimicrobial properties.
Drug development: The compound may be investigated for its potential therapeutic effects.
Industry
Agricultural chemicals: It can be used in the formulation of pesticides and herbicides.
Materials science: The compound may be utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The chlorophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Ketoconazole: Used in the treatment of fungal infections.
Uniqueness
The unique combination of chlorophenyl and dichlorophenyl groups in 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- distinguishes it from other triazole derivatives. These structural features may confer enhanced biological activity and specificity, making it a valuable compound for various applications.
特性
CAS番号 |
107680-15-9 |
|---|---|
分子式 |
C18H16Cl3N3O2 |
分子量 |
412.7 g/mol |
IUPAC名 |
(2R,3S)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H16Cl3N3O2/c1-17(25,15-7-6-14(20)8-16(15)21)18(26,9-24-11-22-10-23-24)12-2-4-13(19)5-3-12/h2-8,10-11,25-26H,9H2,1H3/t17-,18-/m0/s1 |
InChIキー |
DNYCEXVCJFBDSF-ROUUACIJSA-N |
異性体SMILES |
C[C@](C1=C(C=C(C=C1)Cl)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


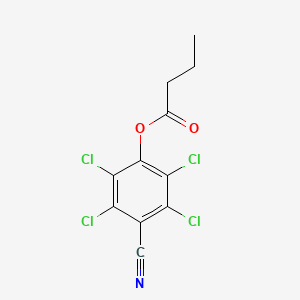
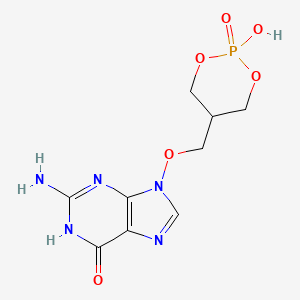
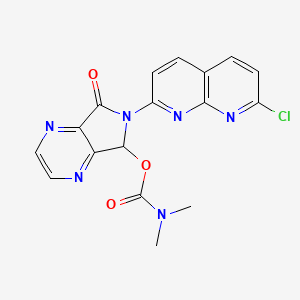
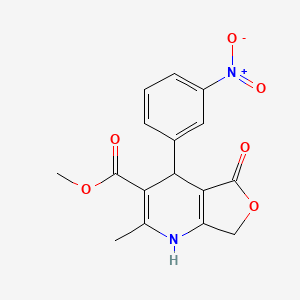
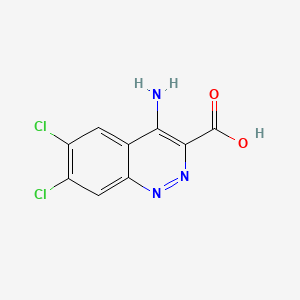
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
